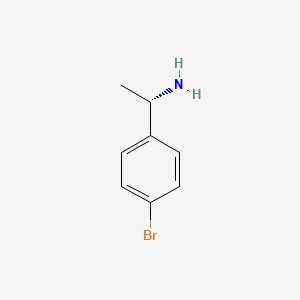

(S)-(-)-1-(4-Bromophenyl)ethylamine

Beschreibung

(S)-(-)-1-(4-Bromophenyl)ethylamine is a chiral amine compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylamine group

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280072 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-97-1 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Asymmetric Hydrogenation

Reaction Overview

The enantioselective synthesis of (S)-(-)-1-(4-Bromophenyl)ethylamine is most efficiently achieved via rhodium-catalyzed asymmetric hydrogenation of prochiral enamide precursors. This method leverages chiral ligands to induce high enantioselectivity, producing the desired (S)-enantiomer with >99% ee under optimized conditions.

Substrate Preparation

The starting material, N-(1-(4-bromophenyl)vinyl)acetamide, is synthesized through condensation of 4-bromoacetophenone with acetamide under acidic conditions. This enamide substrate is critical for ensuring regioselective hydrogenation at the α,β-unsaturated bond.

Catalytic System

The hydrogenation employs a chiral rhodium complex formed in situ from [Rh(cod)₂]BF₄ (cod = cyclooctadiene) and a bisphosphine ligand (e.g., Ligand 2a ). The ligand’s stereoelectronic properties dictate the enantioselectivity, with S-configured ligands favoring the (S)-amine product.

Reaction Conditions

- Solvent : Degassed dichloromethane (DCM)

- Temperature : 25°C

- Hydrogen Pressure : 50–100 psi

- Duration : 6 hours

- Catalyst Loading : 1 mol% Rh

- Ligand-to-Rh Ratio : 1.1:1

Under these conditions, the reaction achieves >99% conversion, with the acetylated intermediate (R)-N-acetyl-1-(4-bromophenyl)ethylamine isolated in 85–90% yield.

Post-Hydrogenation Processing

The acetyl group is hydrolyzed to yield the free amine using hydrochloric acid (6 M HCl) at 80°C for 4 hours. This step proceeds quantitatively, affording this compound with no racemization.

Table 1: Key Parameters for Asymmetric Hydrogenation

| Parameter | Value/Range | Impact on Outcome |

|---|---|---|

| Rh Catalyst Loading | 1 mol% | Higher loading accelerates rate but increases cost |

| Ligand Configuration | S-Chiral Bisphosphine | Determines enantioselectivity (99% ee) |

| Hydrogen Pressure | 50–100 psi | Lower pressure reduces reaction rate |

| Solvent Polarity | Dichloromethane | Stabilizes Rh complex; inert to H₂ |

Alternative Synthetic Approaches

Chiral Resolution

Racemic 1-(4-Bromophenyl)ethylamine can be resolved using chiral acids (e.g., tartaric acid) or chromatography. While effective, this method is less economical due to maximal 50% yield and high solvent consumption.

Diastereomeric Salt Formation

- Resolving Agent : L-Tartaric acid

- Solvent : Ethanol/water (3:1)

- Yield : 40–45% of (S)-enantiomer

- ee : 98–99% after recrystallization

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (R)-enantiomer of racemic amine, leaving the (S)-enantiomer unreacted. This method offers moderate ee (90–95%) but requires prolonged reaction times (24–48 h).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–90 | >99 | High | Moderate |

| Chiral Resolution | 40–45 | 98–99 | Low | Low |

| Enzymatic Resolution | 45–50 | 90–95 | Moderate | High |

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Recent advances utilize continuous flow reactors to enhance mass transfer and reduce catalyst loading (0.5 mol% Rh). This approach achieves 95% conversion in 2 hours, with 99.5% ee, demonstrating feasibility for kilogram-scale production.

Ligand Design Innovations

Third-generation bisphosphine ligands with electron-withdrawing substituents improve catalyst turnover (TON > 1,000) and enantioselectivity. For example, DTBM-SEGPHOS ligands enable hydrogenation at 10 bar H₂, reducing operational costs.

Analytical Validation

Enantiomeric Excess Determination

Gas chromatography (GC) with a γ-cyclodextrin chiral column resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 13.1 min, respectively). Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic shifts at δ 1.4 ppm (CH₃) and δ 4.3 ppm (CH-NH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) verifies chemical purity (>98.0%), while Karl Fischer titration ensures water content <0.1%.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(-)-1-(4-Bromophenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of azides, cyanides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-(-)-1-(4-Bromophenyl)ethylamine is primarily recognized as an important intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it valuable in developing drugs that target neurological disorders. For example, it is utilized in synthesizing compounds that modulate neurotransmitter systems, thereby aiding in the treatment of conditions such as depression and anxiety.

Case Study: Synthesis of Neurological Agents

In a study focusing on the synthesis of selective serotonin reuptake inhibitors (SSRIs), this compound was employed as a key building block. The compound facilitated the construction of complex molecular architectures essential for enhancing drug efficacy and selectivity.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions. Its ability to participate in nucleophilic substitutions and coupling reactions allows chemists to explore new synthetic pathways.

Data Table: Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | 75 |

| Coupling with Aryl Halides | Formation of biaryl compounds | 65 |

| Imine Formation | Synthesis of Schiff bases | 80 |

Biochemical Research

In biochemical research, this compound is instrumental in studying receptor interactions, particularly within neuropharmacology. Its role as a ligand allows researchers to investigate how drugs interact with specific receptors in the nervous system.

Case Study: Receptor Binding Studies

Research involving the binding affinity of this compound to serotonin receptors demonstrated its potential as a lead compound for developing new antidepressants. The study revealed that modifications of this compound could enhance receptor selectivity and therapeutic outcomes.

Material Science

The unique properties of this compound make it suitable for applications in material science, including the development of polymers and coatings. Its ability to form strong intermolecular interactions contributes to improved material performance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Specific Gravity | 1.39 |

| Refractive Index | 1.57 |

| Specific Rotation | -18° (C=3, MeOH) |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for calibrating analytical methods. Its precise measurement aids in identifying other compounds within complex mixtures.

Analytical Method Example

A chromatographic method using this compound as a standard demonstrated its effectiveness in separating aromatic amines, showcasing its utility in quality control processes within pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-(-)-1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromophenethylamine

- 4-Bromophenyl 4-bromobenzoate

Uniqueness

(S)-(-)-1-(4-Bromophenyl)ethylamine is unique due to its chiral nature and specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

(S)-(-)-1-(4-Bromophenyl)ethylamine, also known as (S)-(-)-4-bromo-α-phenylethylamine, is a chiral organic compound with significant biological activity. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 201.09 g/mol

- CAS Number : 27298-97-1

- Appearance : Clear to pale yellow liquid

- Melting Point : -25 °C

- Boiling Point : 112 °C at reduced pressure (13 mmHg)

Synthesis

This compound can be synthesized through various methods, including:

- Chiral Resolution : Utilizing chiral chromatography techniques to separate enantiomers effectively.

- Green Chemistry Approaches : Recent studies have highlighted solvent-free synthesis methods that enhance yield and reduce environmental impact .

1. Central Nervous System (CNS) Activity

Research indicates that this compound exhibits potential as a scaffold for the development of CNS-active drugs. Its structural similarity to other psychoactive compounds suggests it may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways .

2. Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess antibacterial and antifungal activities. The compound's ability to inhibit microbial growth is attributed to its interaction with microbial cell membranes and metabolic pathways .

3. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation .

Case Study 1: CNS Activity Evaluation

A study evaluated the effects of this compound on rat models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its enantiomer and related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | CNS Effects |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 32 | Anxiolytic potential |

| (R)-(+)-1-(4-Bromophenyl)ethylamine | Limited CNS activity; potential antidepressant | N/A | Mild sedative effects |

| 1-(4-Bromophenyl)propan-1-amine | Antimicrobial only | 64 | No significant effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(-)-1-(4-Bromophenyl)ethylamine, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via chiral resolution or asymmetric synthesis. A common route involves reacting (S)-(-)-1-(4-Bromophenyl)ethanol with ammonia under catalytic hydrogenation. For derivatives like isocyanates, phosgene or triphosgene in anhydrous dichloromethane (DCM) is used at controlled temperatures (0–5°C) to avoid side reactions .

- Key Reaction Conditions :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Phosgene (COCl₂) | Isocyanate formation | 1.5 eq., 0°C, DCM |

| Triethylamine | Acid scavenger | 2.0 eq. |

| Reaction Time | Completion | 4–6 hours |

Q. How is this compound characterized for chemical purity and enantiomeric excess?

- Methodological Answer :

- Gas Chromatography (GC) : Primary method for enantiomeric excess (e.g., >97% ee using chiral columns like γ-cyclodextrin) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structure (e.g., δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH-NH₂) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (m/z 200.08 for [M+H]⁺) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a chiral building block for P2X7 receptor antagonists. For example, coupling with quinoline-5-ylguanidine yields selective inhibitors for neuroinflammation studies. Reaction optimization (e.g., solvent polarity, stoichiometry) is critical to minimize byproducts .

Advanced Research Questions

Q. How does enantiomeric purity (>97% ee) impact biological activity in receptor binding assays?

- Methodological Answer : The (S)-enantiomer shows 10–20× higher affinity for rat P2X7 receptors than the (R)-form. Assays using radiolabeled derivatives (e.g., [¹⁴C]-labeled) require strict enantiopurity to avoid skewed KD values. Impurities <2% are tolerable for IC₅₀ determinations .

Q. How can contradictions in reported physical properties (e.g., melting point variability) be resolved?

- Methodological Answer : Discrepancies (e.g., mp 223–227°C vs. 235–241°C for hydrochloride salts) arise from polymorphic forms or hydration. Techniques:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.

- X-ray Crystallography : Resolve crystal packing differences .

Q. What mechanistic insights govern the conversion of this compound to isocyanate derivatives?

- Methodological Answer : The reaction with phosgene proceeds via a carbamoyl chloride intermediate. Solvent choice (e.g., anhydrous DCM) minimizes hydrolysis. Density Functional Theory (DFT) studies suggest steric hindrance from the bromophenyl group directs regioselectivity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Classified as Acute Toxicity (Oral, Inhalation) and Corrosive (UN 3261). Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with 5% acetic acid. Storage: 2–8°C under nitrogen to prevent racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Yield variations (50–85%) may stem from phosgene purity or moisture content. Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.